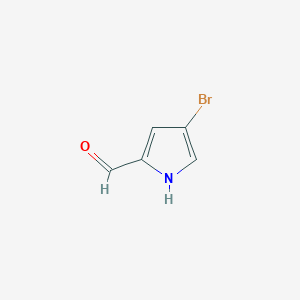

4-Bromo-1H-pyrrole-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYNGQAZZSGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344803 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-33-9 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols for the preparation of the key precursor and the target molecule. Furthermore, it presents a thorough characterization of this compound, supported by spectroscopic data.

Introduction

Pyrrole-2-carbaldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. The introduction of a bromine substituent at the 4-position of the pyrrole ring, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the construction of diverse molecular architectures, making it a highly sought-after intermediate in drug discovery and development.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the regioselective bromination of a protected pyrrole at the 3-position. The use of a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, sterically hinders the more reactive α-positions (C2 and C5), directing the electrophilic brominating agent to the β-position (C3). The second step is the introduction of the formyl group at the 2-position via the Vilsmeier-Haack reaction, followed by the removal of the protecting group to yield the desired product.

Synthesis Workflow

The overall synthetic strategy for this compound is outlined below. It begins with the protection of the pyrrole nitrogen, followed by regioselective bromination, Vilsmeier-Haack formylation, and concluding with deprotection.

Spectroscopic and Chromatographic Analysis of 4-Bromo-1H-pyrrole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for 4-Bromo-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry and materials science. The information is intended for researchers, scientists, and professionals in drug development who require detailed analytical methodologies and data for the characterization of this compound.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR. These values are predicted based on the analysis of related pyrrole derivatives and general principles of NMR spectroscopy.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~10.0 - 12.0 | br s | - |

| H5 | ~7.1 - 7.3 | d | ~1.5 - 2.5 |

| H3 | ~6.9 - 7.1 | d | ~1.5 - 2.5 |

| CHO | ~9.5 - 9.7 | s | - |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~175 - 185 |

| C5 | ~125 - 135 |

| C3 | ~120 - 130 |

| C4 (C-Br) | ~95 - 105 |

| CHO | ~180 - 190 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A typical reverse-phase HPLC method is outlined below.

HPLC Data

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10-90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient and column, but expected to be in the mid-to-late region of the chromatogram due to the presence of the bromo and aldehyde functionalities. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality analytical data.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a spectral width of approximately 16 ppm.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 220 ppm.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

HPLC Protocol

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile. Filter and degas both mobile phases before use.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

-

Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the sample and run the gradient method as specified in Table 3.

-

Monitor the elution profile at the specified UV wavelengths.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample. Identify any impurity peaks and report their relative area percentages.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization of this compound.

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Caption: Detailed experimental workflow for NMR analysis.

physical and chemical properties of 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document summarizes key data, outlines experimental protocols, and presents logical relationships through diagrams to facilitate its use in research and development.

Core Properties and Data

This compound is a brominated derivative of pyrrole-2-carbaldehyde. Its chemical structure, featuring a pyrrole ring substituted with a bromine atom at the 4-position and a formyl group at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules.

Physical Properties

The known physical properties of this compound are summarized in the table below. The compound is typically a solid at room temperature and exhibits sensitivity to moisture and air, necessitating careful handling and storage.[1]

| Property | Value | Reference |

| CAS Number | 931-33-9 | [2] |

| Molecular Formula | C₅H₄BrNO | [2] |

| Molecular Weight | 174.00 g/mol | [2] |

| Physical Form | Powder or crystals | |

| Melting Point | 123-124 °C | |

| Boiling Point | 282.1 ± 20.0 °C (Predicted) | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Sensitivity | Moisture and air sensitive | [1] |

Chemical and Spectroscopic Data

The chemical and available spectroscopic characteristics of this compound are provided below. These data are crucial for its identification and for predicting its reactivity.

| Identifier/Data Type | Value/Information |

| IUPAC Name | This compound |

| InChI | 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H |

| InChI Key | RFQYNGQAZZSGFM-UHFFFAOYSA-N |

| SMILES | O=Cc1cc(Br)[nH]c1 |

| ¹H NMR | Characteristic signals for the pyrrole ring protons and the aldehyde proton are expected. The proton at the 5-position would likely appear as a doublet, the proton at the 3-position as a singlet (or a very small doublet due to long-range coupling), and the aldehyde proton as a singlet. The N-H proton would appear as a broad singlet. |

| FT-IR | Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the aldehyde (around 1650-1680 cm⁻¹), C=C stretching of the pyrrole ring, and C-Br stretching. |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

4-Bromopyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

-

Sodium acetate or Sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

-

Formylation of 4-Bromopyrrole: Dissolve 4-bromopyrrole in a dry solvent such as dichloromethane or 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functionalities present: the pyrrole ring, the aldehyde group, and the bromine substituent.

-

Pyrrole Ring: The pyrrole nucleus is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 2-position and the bromine atom at the 4-position deactivates the ring towards further electrophilic attack compared to unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated with strong bases.

-

Aldehyde Group: The formyl group can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig reaction, Knoevenagel condensation) to form larger, more complex molecules.

-

Bromine Substituent: The bromine atom can be substituted via various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), providing a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyrrole ring.

Stability:

This compound is sensitive to moisture and air.[1] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Pyrrole derivatives, in general, can be prone to polymerization or decomposition under acidic conditions or upon exposure to light and air.

Visualizations

Synthesis Pathway of this compound

Caption: Vilsmeier-Haack synthesis of this compound.

Reactivity Profile of this compound

Caption: Key reactive sites of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-Bromo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details the reactivity of the substituted pyrrole core, predicts the regioselectivity of various electrophilic substitution reactions, and provides detailed, illustrative experimental protocols.

Introduction to this compound

This compound is a versatile synthetic intermediate. The pyrrole scaffold is a common motif in numerous natural products and pharmacologically active compounds. The bromo and carbaldehyde functionalities on this specific derivative offer multiple avenues for further chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Electrophilic substitution reactions provide a direct method for introducing additional functional groups onto the pyrrole ring, thereby enabling the generation of diverse chemical libraries for drug discovery and other applications.

Reactivity and Regioselectivity in Electrophilic Substitution

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the substituents on this compound significantly influence its reactivity and the regioselectivity of subsequent electrophilic substitution reactions.

-

The Pyrrole Ring: The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms and making pyrrole significantly more reactive than benzene towards electrophiles. Electrophilic attack preferentially occurs at the C2 (α) and C5 (α') positions due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance.

-

Substituent Effects:

-

Formyl Group (-CHO) at C2: The carbaldehyde group is a moderately deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It draws electron density away from the pyrrole ring, making it less reactive towards electrophiles. As a deactivating group, it directs incoming electrophiles to the meta position (C4). However, in this molecule, the C4 position is already substituted. Its deactivating effect will be most strongly felt at the adjacent C3 position.

-

Bromo Group (-Br) at C4: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance (+M effect). In this case, the bromo group at C4 will direct incoming electrophiles to the ortho positions (C3 and C5).

-

-

Overall Reactivity and Predicted Regioselectivity: The combined electronic effects of the bromo and formyl groups render the this compound ring less reactive than unsubstituted pyrrole. The two remaining unsubstituted positions are C3 and C5.

-

Attack at C5: This position is electronically favored for electrophilic attack on a 2-substituted pyrrole. However, the directing effect of the bromo group at C4 also favors this position.

-

Attack at C3: This position is ortho to the bromo group and meta to the formyl group. The directing effects of both substituents are in agreement for this position.

-

Considering these factors, electrophilic substitution is most likely to occur at the C5 position , as it is an α-position of the pyrrole ring and is activated by the +M effect of the bromo group. However, substitution at the C3 position is also a possibility. The precise outcome may depend on the specific electrophile and reaction conditions.

Key Electrophilic Substitution Reactions and Protocols

While specific literature on the electrophilic substitution reactions of this compound is limited, the following sections provide predicted outcomes and detailed, plausible experimental protocols based on established pyrrole chemistry.

Halogenation

Further halogenation of this compound is anticipated to occur at either the C3 or C5 position.

Table 1: Proposed Conditions for Halogenation Reactions

| Reaction | Reagent | Solvent | Proposed Conditions | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 0 °C to room temperature | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde |

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile | Room temperature | 4-Bromo-5-iodo-1H-pyrrole-2-carbaldehyde |

Proposed Experimental Protocol for Bromination:

-

To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4,5-Dibromo-1H-pyrrole-2-carbaldehyde.

Nitration

Nitration of pyrroles requires mild conditions to avoid polymerization and degradation. The use of nitric acid in acetic anhydride is a common method for achieving mononitration.

Table 2: Proposed Conditions for Nitration

| Reaction | Reagent | Solvent | Proposed Conditions | Predicted Major Product |

| Nitration | Fuming Nitric Acid / Acetic Anhydride | Acetic Anhydride | -10 °C to 0 °C | 4-Bromo-5-nitro-1H-pyrrole-2-carbaldehyde |

Proposed Experimental Protocol for Nitration:

-

In a flask cooled to -10 °C, add fuming nitric acid (1.1 eq.) dropwise to acetic anhydride with vigorous stirring.

-

Maintain the temperature below 0 °C and add a solution of this compound (1.0 eq.) in acetic anhydride dropwise.

-

Stir the reaction mixture at -10 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the product with dichloromethane, and wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield 4-Bromo-5-nitro-1H-pyrrole-2-carbaldehyde.

Friedel-Crafts Acylation

The deactivated nature of the this compound ring presents a challenge for Friedel-Crafts acylation, which typically requires an electron-rich aromatic substrate. A strong Lewis acid catalyst and forcing conditions may be necessary.

Table 3: Proposed Conditions for Friedel-Crafts Acylation

| Reaction | Reagent | Lewis Acid | Solvent | Proposed Conditions | Predicted Major Product |

| Acylation | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 °C to reflux | 5-Acetyl-4-bromo-1H-pyrrole-2-carbaldehyde |

Proposed Experimental Protocol for Friedel-Crafts Acylation:

-

Suspend anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane under a nitrogen atmosphere and cool to 0 °C.

-

Add acetyl chloride (1.1 eq.) dropwise to the suspension.

-

Add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction may require heating to reflux for completion.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain 5-Acetyl-4-bromo-1H-pyrrole-2-carbaldehyde.

Visualizations

General Reaction Pathway

An In-depth Technical Guide to the Electronic Properties and Molecular Structure of 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties and molecular structure of 4-Bromo-1H-pyrrole-2-carbaldehyde, a halogenated heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from commercial suppliers, spectroscopic data of the parent pyrrole-2-carbaldehyde, and crystallographic data of closely related analogs. This document aims to serve as a valuable resource for researchers by presenting available data, outlining relevant experimental protocols, and visualizing key molecular and procedural information.

Introduction

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] The introduction of a bromine atom at the 4-position of the pyrrole ring, as in this compound, is expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as halogen bonding. These modifications are of particular interest in drug design and the development of novel synthetic intermediates. This guide consolidates the currently available data on the physicochemical properties, molecular structure, and synthetic considerations for this compound.

Physicochemical and Computational Properties

Commercially available data for this compound provides foundational information regarding its physical and calculated electronic properties. This information is crucial for its handling, storage, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO | [2][3] |

| Molecular Weight | 174.00 g/mol | [2][3] |

| CAS Number | 931-33-9 | [2][3] |

| Appearance | Powder or crystals | [ChemScene] |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [2] |

| logP (octanol-water partition coefficient) | 1.5897 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Molecular Structure

Direct crystallographic data for this compound is not publicly available. However, the molecular structures of two closely related compounds, 4-bromo-2-formyl-1-tosyl-1H-pyrrole and 4-Bromo-1H-pyrrole-2-carboxylic acid , have been determined by X-ray diffraction. The geometric parameters from these structures can serve as valuable estimates for the bond lengths and angles in this compound, particularly for the brominated pyrrole ring.

dot

Caption: Estimated Molecular Structure of this compound.

Bond Lengths and Angles (Estimated)

The following tables present the bond lengths and angles for the pyrrole ring and substituents from the crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole . These values are expected to be a reasonable approximation for this compound, although the electronic influence of the tosyl group may cause minor deviations.

Table 1: Estimated Bond Lengths (Å)

| Bond | Length (Å) |

| Br-C(4) | 1.868(3) |

| O(1)-C(6) | 1.208(4) |

| N(1)-C(2) | 1.411(4) |

| N(1)-C(5) | 1.372(4) |

| C(2)-C(3) | 1.376(5) |

| C(2)-C(6) | 1.464(5) |

| C(3)-C(4) | 1.403(5) |

| C(4)-C(5) | 1.353(5) |

Table 2: Estimated Bond Angles (°)

| Angle | Value (°) |

| C(5)-N(1)-C(2) | 109.1(3) |

| C(3)-C(2)-N(1) | 108.6(3) |

| C(3)-C(2)-C(6) | 126.9(3) |

| N(1)-C(2)-C(6) | 124.5(3) |

| C(2)-C(3)-C(4) | 108.1(3) |

| C(5)-C(4)-C(3) | 106.3(3) |

| C(5)-C(4)-Br | 127.0(3) |

| C(3)-C(4)-Br | 126.7(3) |

| C(4)-C(5)-N(1) | 107.9(3) |

| O(1)-C(6)-C(2) | 123.6(3) |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of substituted pyrroles are well-characterized. For this compound, the following characteristic signals are expected:

-

¹H NMR:

-

A signal for the N-H proton, typically broad and in the downfield region (δ 9-12 ppm).

-

Two doublets for the pyrrole ring protons at C3 and C5. The bromine at C4 will influence their chemical shifts, likely causing a downfield shift compared to the unsubstituted pyrrole.

-

A singlet for the aldehyde proton (CHO) in the downfield region (δ 9-10 ppm).

-

-

¹³C NMR:

-

Signals for the four pyrrole ring carbons. The carbon attached to the bromine (C4) will show a characteristic upfield shift due to the heavy atom effect, while the other carbons will be influenced by the electron-withdrawing nature of the bromine and aldehyde groups.

-

A signal for the aldehyde carbonyl carbon, typically in the range of δ 175-185 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp band around 1660-1690 cm⁻¹.

-

C=C and C-N stretching (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic and aldehyde): Bands around 3100-3150 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

-

C-Br stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

UV-Vis Spectroscopy

Pyrrole-2-carbaldehyde and its derivatives typically exhibit absorption maxima in the UV region due to π → π* transitions of the conjugated system. The presence of the bromine atom may cause a slight bathochromic (red) shift of the absorption maxima compared to the parent compound.

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4] A plausible synthetic route to this compound would involve the bromination of a suitable pyrrole precursor followed by formylation, or the formylation of a pre-brominated pyrrole.

dot

References

A Historical Perspective on the First Synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal first synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde, a significant heterocyclic building block in medicinal chemistry and materials science. We delve into the original experimental protocols, present key quantitative data in a structured format, and offer visualizations of the synthetic pathway to provide a thorough understanding of this foundational work.

Introduction

The introduction of a bromine atom onto the pyrrole ring significantly alters its electronic properties and provides a handle for further functionalization, making brominated pyrroles valuable intermediates in the synthesis of complex molecules. The first reported synthesis of this compound was a pivotal achievement, paving the way for the development of a wide range of pyrrole-based compounds with diverse biological activities. This document revisits the original work that first brought this compound to light.

The First Synthesis: A Landmark Achievement by Anderson and Lee

The first documented synthesis of this compound was reported by H. J. Anderson and S.-F. Lee in their 1965 publication in the Canadian Journal of Chemistry.[1] Their work explored the bromination of 2-pyrrolecarboxaldehyde under various conditions, leading to the isolation and characterization of the 4-bromo, 5-bromo, and 4,5-dibromo derivatives.

Synthetic Strategy

The pioneering synthesis employed the use of N-Bromosuccinimide (NBS) as a brominating agent. NBS is a convenient and selective reagent for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heterocyclic compounds.[2][3][4][5] In the case of 2-pyrrolecarboxaldehyde, the electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The aldehyde group at the 2-position directs the incoming electrophile, leading to a mixture of brominated products.

Quantitative Data Summary

The work by Anderson and Lee provided crucial data on the yields and physical properties of the brominated pyrrole-2-carbaldehydes. The following table summarizes the key quantitative findings from their research.

| Product | Brominating Agent | Yield (%) | Melting Point (°C) |

| This compound | NBS | 55 | 128-129 |

| 5-Bromo-1H-pyrrole-2-carbaldehyde | Bromine in CCl4 | Not explicitly stated for this specific product in the text, but was part of a product mixture. | 93-94 |

| 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | Bromine in CCl4 | Not explicitly stated for this specific product in the text, but was part of a product mixture. | 155-156 |

Table 1: Summary of quantitative data for the bromination of 2-pyrrolecarboxaldehyde as reported by Anderson and Lee (1965).[1]

Experimental Protocol: The First Synthesis of this compound

The following is a detailed methodology for the first synthesis of this compound, as described by Anderson and Lee.[1]

Materials:

-

1H-pyrrole-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

n-Hexane

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

Apparatus:

-

Three-neck round-bottom flask (100 mL)

-

Stirring apparatus

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

A solution of 1H-pyrrole-2-carbaldehyde (1.0 g, 10.5 mmol) in 20 mL of THF was prepared in a 100 mL three-neck round-bottom flask.

-

The flask was cooled to -78 °C using a dry ice/acetone bath.

-

A solution of N-Bromosuccinimide (1.87 g, 10.53 mmol) in 20 mL of THF was added slowly to the stirred solution of 1H-pyrrole-2-carbaldehyde.

-

The reaction mixture was maintained at -78 °C for 1 hour.

-

After 1 hour, the reaction mixture was diluted with a mixture of n-hexane and water.

-

The organic layer was decanted.

-

The organic layer was dried over anhydrous Na2SO4.

-

The solvent was removed under reduced pressure at a low temperature using a rotary evaporator.

-

The resulting solid was recrystallized from n-hexane to yield this compound as a pale pink solid (1.0 g, 54.0% yield).[6]

Visualizing the Synthesis

To better understand the chemical transformation, the following diagrams illustrate the reaction pathway and the logical workflow of the experimental procedure.

Caption: Synthetic scheme for the first synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The pioneering work of Anderson and Lee in 1965 provided the scientific community with the first reliable method for the synthesis of this compound. This foundational research not only established a practical route to this important building block but also contributed to a deeper understanding of the reactivity of the pyrrole ring system. The experimental protocol detailed in their publication remains a cornerstone of heterocyclic chemistry and continues to be relevant for researchers in drug discovery and materials science. This guide serves as a tribute to their seminal contribution and a valuable resource for contemporary scientists.

References

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 931-33-9). This compound is a key intermediate in the synthesis of various biologically active molecules. Understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized products.

Chemical Properties and Intrinsic Stability

This compound is a solid, typically appearing as an off-white to yellow crystalline powder. The pyrrole ring is susceptible to electrophilic substitution and the aldehyde group is prone to oxidation. The overall stability of the molecule is influenced by its sensitivity to environmental factors such as light, air, moisture, and temperature. The general class of pyrrole-2-carboxaldehydes is known to have relatively low stability, being prone to oxidation, photodegradation, and hydrolysis.[1]

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

-

Light: Keep in a dark place, as the compound may be light-sensitive.

-

Moisture: Keep the container tightly sealed to protect from moisture, which can cause hydrolysis.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

When handling, it is advised to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and hydrolysis, based on the reactivity of the pyrrole and aldehyde functional groups.

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen). This would result in the formation of 4-Bromo-1H-pyrrole-2-carboxylic acid.

-

Hydrolysis: Under acidic or basic conditions in the presence of moisture, the compound may undergo hydrolysis, which can potentially lead to the opening of the pyrrole ring.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization reactions, especially at elevated temperatures or in the presence of contaminants.

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

| Stress Condition | Duration | Temperature | Purity by HPLC (%) | Major Degradant Formed | Appearance |

| Control | 4 weeks | 2-8°C | >99 | - | Off-white solid |

| Thermal | 4 weeks | 60°C | 92.5 | 4-Bromo-1H-pyrrole-2-carboxylic acid | Yellow solid |

| Acid Hydrolysis (0.1 N HCl) | 72 hours | 40°C | 96.2 | Unknown polar impurities | Light tan solid |

| Base Hydrolysis (0.1 N NaOH) | 72 hours | 40°C | 89.8 | Multiple unknown polar impurities | Brown solid |

| Oxidative (3% H2O2) | 24 hours | 25°C | 85.1 | 4-Bromo-1H-pyrrole-2-carboxylic acid | Tan solid |

| Photostability (ICH Q1B) | 10 days | 25°C | 97.3 | 4-Bromo-1H-pyrrole-2-carboxylic acid | Yellow solid |

Note: The data in this table is illustrative and intended to represent potential outcomes of a forced degradation study.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound.

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile. For each stress condition, dilute the stock solution with the respective stressor to achieve the target concentration.

-

Thermal Stress: Place a solid sample of the compound in a temperature-controlled oven at a temperature significantly higher than the recommended storage temperature (e.g., 60°C). Analyze samples at predetermined time points.

-

Acid Hydrolysis: Add the stock solution to a 0.1 N HCl solution. Incubate the mixture at a controlled temperature (e.g., 40°C). Neutralize an aliquot with an equivalent amount of base before HPLC analysis.

-

Base Hydrolysis: Add the stock solution to a 0.1 N NaOH solution. Incubate the mixture at a controlled temperature (e.g., 40°C). Neutralize an aliquot with an equivalent amount of acid before HPLC analysis.

-

Oxidative Degradation: Add the stock solution to a 3% hydrogen peroxide solution. Keep the mixture at room temperature and protected from light. Analyze at various time points.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light.

Caption: Workflow for conducting forced degradation studies.

Conclusion

This compound is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary routes of degradation are oxidation and hydrolysis. For researchers and drug development professionals, adherence to the recommended storage conditions of 2-8°C, under an inert atmosphere, and protected from light and moisture is paramount to ensure the compound's integrity. The implementation of forced degradation studies using stability-indicating analytical methods is a crucial step in understanding the compound's liability and in the development of stable formulations.

References

An In-depth Technical Guide to 4-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological activities, and suppliers of 4-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9). This document is intended to serve as a valuable resource for professionals in research, discovery, and drug development who are interested in utilizing this compound in their work.

Chemical and Physical Properties

This compound is a halogenated pyrrole derivative. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and consideration.

| Property | Value | Reference(s) |

| CAS Number | 931-33-9 | [1] |

| Molecular Formula | C₅H₄BrNO | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| Appearance | Powder or crystals | |

| Melting Point | 123-124 °C | |

| Boiling Point | 282.1 ± 20.0 °C (Predicted) | |

| Density | 1.819 ± 0.06 g/cm³ (Predicted) | |

| SMILES | O=CC1=CC(Br)=CN1 | |

| InChI | InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the bromination of 1H-pyrrole-2-carbaldehyde or the formylation of 4-bromo-1H-pyrrole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[2][3][4][5]

Experimental Protocol: Synthesis via Bromination of 1H-pyrrole-2-carbaldehyde

This protocol is a representative procedure based on general methods for the bromination of pyrrole derivatives.

Materials:

-

1H-pyrrole-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of bromopyrrole and pyrrole-2-carboxaldehyde derivatives has demonstrated significant potential in various therapeutic areas.[6][7][8][9][10][11] These compounds, many of which are derived from marine natural products, are of considerable interest to the drug development community.[6][7][8]

Antimicrobial and Antibiofilm Activity

Bromopyrrole alkaloids isolated from marine sponges have shown notable antibacterial and antibiofilm activities.[6][7][8] These compounds are being investigated as potential leads for the development of new antibiotics to combat drug-resistant bacteria. The brominated pyrrole scaffold is a key pharmacophore in these natural products.

Anticancer Activity

Numerous pyrrole derivatives have been synthesized and evaluated for their anticancer properties.[9] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and growth.

Potential Signaling Pathway Involvement

Given the established biological activities of related pyrrole compounds, it is plausible that this compound could interact with various cellular signaling pathways. For instance, many small molecule inhibitors target protein kinases, which are key regulators of cell signaling. The diagram below illustrates a generalized kinase inhibition pathway, which could be a potential mechanism of action for bioactive pyrrole derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

Safeguarding Innovation: A Technical Guide to the Safe Handling of 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Dated: December 25, 2025

This guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 931-33-9).[1] As a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research.[2][3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6][7] It may also be harmful if swallowed, in contact with skin, or if inhaled.[7]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source: Consolidated data from multiple supplier safety data sheets.[6][7]

GHS Label Elements:

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the detailed sections below.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C5H4BrNO[1][10] |

| Molecular Weight | 174.00 g/mol [9] |

| Appearance | Beige solid[5] |

| Melting Point | 123-124 °C[7] |

| Boiling Point | Not available |

| Solubility | Information not readily available. Described as moisture and air sensitive.[9] |

| Density | 1.8 ± 0.1 g/cm³[7] |

| Flash Point | 124.4 ± 21.8 °C[7] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] This is crucial to minimize the inhalation of dust or vapors.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12][13]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles or a face shield (European Standard EN 166).[5][6][14] | Protects against splashes and dust that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[5][6][14] | Prevents skin contact, which can lead to irritation. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large-scale operations, emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges for organic vapors should be used.[5][6] | Minimizes the inhalation of harmful dust and vapors. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin and eyes.[5]

-

Use only non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[15][12]

-

All experimental procedures should be conducted within a chemical fume hood.[14]

Storage

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) as the material is air and moisture sensitive.[8][9][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[15][12]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6] |

| Ingestion | Clean the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][6][11] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation. Remove all sources of ignition.[15][12]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or sewer systems.[15][11]

-

Containment and Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite).[11][12] Collect the spilled material and place it into a suitable, labeled container for disposal. For larger spills, dike the area to prevent spreading.

Disposal Considerations

All waste materials, including contaminated absorbents and personal protective equipment, should be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] Halogenated organic waste should be collected separately from non-halogenated waste in a designated and properly labeled container.[14]

Toxicological Information

Visualized Workflows and Relationships

To further aid in the understanding of the necessary safety protocols, the following diagrams illustrate key workflows and logical relationships.

Caption: Hazard Identification and Corresponding PPE and First-Aid Measures.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 [sigmaaldrich.cn]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound | C5H4BrNO | CID 599627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols: Synthesis and Functionalization of Brominated Porphyrins using a 4-Bromophenyl-Dipyrromethane Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of trans-A₂B₂-porphyrins utilizing a 5-(4-bromophenyl)dipyrromethane intermediate. The bromo-substituent serves as a versatile synthetic handle for post-porphyrin macrocycle formation, enabling the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This methodology is particularly valuable in the development of novel porphyrin-based compounds for applications in drug delivery, photodynamic therapy, and materials science.[1] We present a rational, stepwise approach that minimizes scrambling, a common issue in mixed-aldehyde condensations, to afford regioisomerically pure trans-A₂B₂-porphyrins.[2] Detailed protocols for the synthesis of the dipyrromethane precursor, the subsequent MacDonald-type [2+2] macrocyclization, and a final Suzuki coupling for functionalization are provided.

Introduction

Meso-substituted porphyrins are a class of aromatic macrocycles with unique photophysical and chemical properties that make them attractive candidates for a wide range of applications, including drug development and catalysis.[1] The synthesis of asymmetrically substituted porphyrins, particularly those with a trans-A₂B₂ substitution pattern, is of significant interest for the construction of complex molecular architectures.[1][3]

A common challenge in the synthesis of such porphyrins is the scrambling of pyrrolic intermediates during acid-catalyzed condensation, which leads to a statistical mixture of products.[1] To circumvent this, a rational synthesis approach using a pre-formed 5-aryldipyrromethane is often employed.[4][5][6] This document focuses on the use of 5-(4-bromophenyl)dipyrromethane as a key building block. The bromine atom provides a reactive site for further elaboration of the porphyrin scaffold, allowing for the synthesis of a diverse library of functionalized porphyrins.

Synthetic Workflow

The overall synthetic strategy is a three-stage process:

-

Synthesis of the Dipyrromethane Intermediate: Acid-catalyzed condensation of 4-bromobenzaldehyde with an excess of pyrrole.

-

Porphyrin Macrocyclization: A MacDonald-type [2+2] condensation of 5-(4-bromophenyl)dipyrromethane with a second, different aldehyde to form the trans-A₂B₂-dibromoporphyrin.

-

Post-Synthetic Functionalization: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromoporphyrin with an arylboronic acid to introduce new functional groups.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Bromophenyl)dipyrromethane

This protocol is adapted from established methods for the synthesis of 5-aryldipyrromethanes.[7][8][9] The use of a large excess of pyrrole is crucial to maximize the yield of the desired dipyrromethane and minimize the formation of higher oligomers.[9]

Materials:

-

4-Bromobenzaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

0.1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Procedure:

-

To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-bromobenzaldehyde (1.0 equivalent) and freshly distilled pyrrole (25-40 equivalents). Pyrrole acts as both reactant and solvent.

-

Deoxygenate the mixture by bubbling with dry nitrogen or argon for 15 minutes.[7]

-

Add trifluoroacetic acid (TFA, 0.1 equivalents) dropwise via syringe while stirring at room temperature.[8]

-

Stir the reaction mixture at room temperature for 10-15 minutes. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC).[9]

-

Once the aldehyde is consumed, quench the reaction by adding 0.1 M aqueous NaOH solution.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess pyrrole by rotary evaporation to yield the crude product.

-

The crude product can be purified by crystallization from ethanol/water or by column chromatography on silica gel.[9]

Protocol 2: Synthesis of 5,15-Di(4-bromophenyl)-10,20-di(4-methoxyphenyl)porphyrin (trans-A₂B₂-Dibromoporphyrin)

This protocol follows a MacDonald-type [2+2] condensation procedure.[3][10][11]

Materials:

-

5-(4-Bromophenyl)dipyrromethane (from Protocol 1)

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

In a large round-bottom flask, dissolve 5-(4-bromophenyl)dipyrromethane (2 equivalents) and 4-methoxybenzaldehyde (2 equivalents) in anhydrous dichloromethane to a final concentration of approximately 10 mM.

-

Purge the solution with dry nitrogen or argon for 15 minutes.

-

Add the acid catalyst (e.g., TFA, ~2 equivalents) dropwise with vigorous stirring at room temperature.

-

Stir the reaction mixture in the dark under an inert atmosphere for 1-2 hours. The solution will typically turn dark.

-

Add a solution of DDQ (3 equivalents) in DCM and continue stirring for another 1-3 hours in the presence of air.

-

Neutralize the reaction mixture with a few drops of triethylamine.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel, typically eluting with a hexane/dichloromethane gradient. The desired trans-A₂B₂-porphyrin is often the second major colored band.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Dibromoporphyrin

This protocol describes the functionalization of the synthesized dibromoporphyrin with an arylboronic acid.

Materials:

-

5,15-Di(4-bromophenyl)-10,20-di(4-methoxyphenyl)porphyrin (from Protocol 2)

-

Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (2.5-3 equivalents per bromine)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst, 5-10 mol%)

-

Toluene and N,N-Dimethylformamide (DMF) (solvent mixture, e.g., 4:1)

-

2 M Aqueous sodium carbonate (Na₂CO₃) solution (base)

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add the dibromoporphyrin (1 equivalent), the arylboronic acid (2.5-3 equivalents per bromine), and the palladium catalyst.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed solvent mixture (toluene/DMF) and the degassed 2 M Na₂CO₃ solution.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or mass spectrometry.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final functionalized porphyrin by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. sciforum.net [sciforum.net]

- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. Development of porphyrin syntheses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Investigation of Conditions Giving Minimal Scrambling in the Synthesis of trans-Porphyrins from Dipyrromethanes and Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]

Application Notes: 4-Bromo-1H-pyrrole-2-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Prodigiosin Analogues

Introduction

Prodiginines are a family of tripyrrole red pigments produced by various microorganisms, including Serratia marcescens and Streptomyces coelicolor.[1][2][3] These natural products have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities, including potent anticancer, immunosuppressive, antimalarial, and antibacterial properties.[4][5][6] The core structure of prodigiosin consists of a tripyrrole skeleton, which is biosynthesized through the condensation of two precursor molecules: a monopyrrole and a bipyrrole moiety, such as 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC).[3][7]

The therapeutic potential of prodigiosins is often limited by their systemic toxicity.[6] This has driven extensive research into the synthesis of novel analogues with improved therapeutic indices. Chemical synthesis offers a powerful route to modify the core structure, enabling the exploration of structure-activity relationships (SAR). 4-Bromo-1H-pyrrole-2-carbaldehyde has emerged as a key building block in this endeavor. Its bromine atom provides a reactive handle for derivatization, particularly through cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the pyrrole ring. This modular approach facilitates the creation of libraries of prodigiosin analogues for biological screening.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a precursor in the chemoenzymatic and chemical synthesis of prodigiosin analogues.

Synthetic Strategy Overview

The general workflow for synthesizing prodigiosin analogues from this compound involves a two-stage process. First, the bromo-pyrrole precursor is functionalized, typically via a palladium-catalyzed cross-coupling reaction like the Suzuki coupling, to introduce chemical diversity. Second, the resulting 4-substituted-1H-pyrrole-2-carbaldehyde is condensed with a suitable bipyrrole or monopyrrole unit under acidic conditions to yield the final tripyrrole prodigiosin analogue.

Caption: General workflow for the synthesis of prodigiosin analogues.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1H-pyrrole-2-carbaldehyde via Suzuki Coupling

This protocol describes a representative method for the functionalization of this compound with an aryl boronic acid. This method is adapted from established procedures for Suzuki coupling on related heterocyclic systems.[8]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

-

Triphenylphosphine (PPh₃) (0.45 equivalents)

-

Sodium carbonate (Na₂CO₃) (3.0 equivalents)

-

Toluene

-

Dioxane/Water (5:1 mixture)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a degassed solution of toluene, add Pd(OAc)₂ (0.1 eq) and PPh₃ (0.45 eq).

-

Stir the mixture at 70 °C for 20 minutes under an argon atmosphere until a dark yellow suspension of the Pd(PPh₃)₄ catalyst forms.[8]

-

In a separate flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.5 eq) in a 5% water/dioxane mixture. Degas the solution by bubbling with argon for 15 minutes.

-

Add the pre-formed catalyst suspension to the solution of the pyrrole and boronic acid.

-

Add solid Na₂CO₃ (3.0 eq) to the reaction mixture.

-

Heat the mixture to 98 °C and stir vigorously for 90-120 minutes, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Adjust the pH to ~7 using 3 M HCl.

-

Extract the aqueous phase with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield the pure 4-Aryl-1H-pyrrole-2-carbaldehyde.[8]

Protocol 2: Acid-Catalyzed Condensation for Prodigiosin Analogue Synthesis

This protocol outlines the final condensation step to form the tripyrrole pigment. It involves the acid-catalyzed reaction between a 4-substituted-pyrrole-2-carbaldehyde and a bipyrrole or another suitable pyrrole.

Materials:

-

4-Substituted-1H-pyrrole-2-carbaldehyde (from Protocol 1) (1.0 equivalent)

-

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) or other suitable bipyrrole (1.0 equivalent)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (catalytic amount)

-

Dichloromethane (DCM) or Methanol (anhydrous)

-

Standard glassware

Procedure:

-

Dissolve the 4-substituted-1H-pyrrole-2-carbaldehyde (1.0 eq) and the bipyrrole moiety (1.0 eq) in anhydrous DCM or methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or TFA to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress is often indicated by a distinct color change to deep red.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude prodigiosin analogue by column chromatography on silica gel to obtain the final product.

Biological Activity of Prodigiosin Analogues

The structural modifications enabled by using precursors like this compound can significantly impact biological activity. The following tables summarize representative data on the bioactivity of various prodiginines.

Table 1: In Vitro Antimalarial Activity of Prodiginine Analogues Data sourced from studies on Plasmodium falciparum.[5]

| Compound | Modification | IC₅₀ (nM) against P. falciparum (3D7 Strain) | Citation |

| Prodigiosin | Natural Product (C-ring: 2-methyl-3-pentyl) | 1.7 - 8.0 | |

| Analogue 1 | C-ring: 2-heptyl | 5.5 | |

| Analogue 2 | C-ring: 2-octyl | 4.8 | |

| Analogue 3 | A-ring: Pyridine instead of Pyrrole | > 2920 (Inactive) | |

| Dibutyl Tin Complex | Metal complex of synthetic prodigiosene | Mostly in the nanomolar range, improved activity | [5] |

Table 2: Immunosuppressive and Cytotoxic Activity of Prodigiosin Analogues

| Compound | Biological Assay | Result | Citation |

| Nonylprodigiosin | Con A-induced T-cell proliferation | Potent suppression | [9] |

| Nonylprodigiosin | LPS-induced B-cell proliferation | Weaker suppression | [9] |

| Macrocyclic Analogue | Con A-induced T-cell proliferation | Potent suppression | [9] |

| Prodigiosin | Apoptosis in B-CLL cells | Effective, including in fludarabine-resistant cells | [3] |

| Obatoclax (derivative) | Anticancer activity | Potent pro-apoptotic properties | [2] |

Mechanism of Action: Apoptosis Induction Pathway

Prodigiosins exert their anticancer effects through multiple mechanisms, most notably by inducing apoptosis (programmed cell death).[3][4] They can trigger both caspase-dependent and -independent pathways. A common mechanism involves the induction of cellular stress and the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic cascade.[4]

References

- 1. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Proton-Affinity and Anti-Cancer Properties of the Prodigiosin-Group Natural Products | Bentham Science [eurekaselect.com]

- 7. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis and biological evaluation of nonylprodigiosin and macrocyclic prodigiosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 4-Bromo-1H-pyrrole-2-carbaldehyde in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-pyrrole-2-carbaldehyde and its synthetic equivalents are pivotal building blocks in the total synthesis of a diverse array of marine natural products, particularly pyrrole-imidazole alkaloids. These compounds, often isolated from marine sponges, exhibit a wide range of potent biological activities, including antimicrobial, antiviral, and anticancer properties. The brominated pyrrole-2-carboxamide moiety is a common structural feature in this class of natural products. This document provides detailed application notes on the utility of this compound derivatives in synthetic strategies and presents a generalized experimental protocol for the crucial amide bond formation step that incorporates this key structural motif.

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. Among these, pyrrole-containing alkaloids, especially those bearing bromine atoms, have garnered significant attention from the synthetic and medicinal chemistry communities. Natural products such as Sceptrin, Ageliferin, Oroidin, and the Longamides feature a characteristic brominated pyrrole-2-carboxamide core. The total synthesis of these complex molecules relies on the availability of versatile and reactive starting materials. This compound, and more commonly, its activated carboxylic acid derivatives like 4,5-dibromo-2-trichloroacetylpyrrole, serve as indispensable precursors for introducing the bromopyrrole moiety. The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, which is then activated for amide coupling with various amine-containing fragments of the target natural product.

Key Applications in Natural Product Synthesis

The primary role of this compound and its congeners in total synthesis is to serve as the electrophilic partner in an amide bond-forming reaction. This strategic step is often employed in the mid-to-late stages of a synthetic sequence to append the bromopyrrole headgroup to a complex amine-bearing intermediate.

Notable examples include:

-

Sceptrin and Dibromosceptrin: These dimeric pyrrole-imidazole alkaloids feature two bromopyrrole units. Syntheses have utilized activated bromopyrrole precursors to form the characteristic amide linkages.[1]

-

Oroidin and Hymenidin: These are fundamental building blocks for many more complex pyrrole-imidazole alkaloids. Their syntheses have been accomplished through the coupling of an aminoimidazole-containing side chain with a dibromopyrrole carboxylic acid derivative.

-

Ageliferins: Structurally related to Sceptrin, the synthesis of Ageliferins also involves the crucial formation of a bromopyrrole-2-carboxamide bond.

-

Longamides: These simpler marine alkaloids are essentially N-acylated amino acid derivatives with a brominated pyrrole-2-carboxamide cap.

Data Presentation: Amide Coupling Reactions

The following table summarizes typical reaction conditions and yields for the coupling of activated bromopyrrole-2-carboxylic acid derivatives with amine substrates in the context of natural product synthesis.

| Natural Product Target | Bromopyrrole Precursor | Amine Substrate | Coupling Conditions | Yield (%) | Reference |

| (±)-Sceptrin | 4-bromo-2-(trichloroacetyl)pyrrole | Dimeric aminoimidazopyrimidine intermediate | Hydrazine, MeOH | Not explicitly stated for this step, but part of a high-yielding final step | [1] |

| 7-¹⁵N-Oroidin | 4,5-dibromo-2-trichloroacetylpyrrole | (E)-3-(2-amino-1H-imidazol-5-yl)prop-2-en-1-amine | Na₂CO₃, DMF | 76% (for two steps including deprotection) | [2] |